![molecular formula C9H15ClN2O3 B2475267 tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate CAS No. 253176-36-2](/img/structure/B2475267.png)
tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate
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Description
Tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate, also known as TCBZ, is a carbamate derivative that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 333.84 g/mol. TCBZ has been extensively studied for its potential applications in the fields of pharmacology, biochemistry, and molecular biology.
Scientific Research Applications
Antibiotic Development
EN300-6739717: serves as an essential intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and remarkable efficacy against Pseudomonas aeruginosa and multidrug-resistant strains . Researchers explore its potential as a novel antibiotic to combat bacterial infections.
Anticancer Agents
The compound’s structure suggests potential anticancer properties. Researchers have investigated its cytotoxic activity against human carcinoma cell lines. Although specific studies on EN300-6739717 are scarce, its precursor compounds and related analogs have shown promise in cancer research .
Protecting Group in Organic Synthesis
The tert-butyl ester group is widely employed as a protecting group for carboxylic acids due to its stability against nucleophiles and reducing agents. Researchers use it to safeguard the carboxylic acid functionality during multi-step syntheses .
Biochemical Studies
Researchers can employ EN300-6739717 as a tool in biochemical investigations. Its unique structure allows probing enzyme-substrate interactions, receptor binding, and metabolic pathways.
Long, H., Xue, F., & Ju, S. (2024). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. Russian Journal of Organic Chemistry, 60(4), 125–130. Link Scientific.Net. (2022). Study on Synthesis of ®-Tert-Butyl Benzyl (1-((Tert-Butoxycarbonyl)Amino)Ethyl)Carbamate. Advanced Materials Research, 1033-1034, 592–595. Link Scientific.Net. (2022). Study on Synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. Advanced Materials Research, 881-883, 438–441. Link Thieme Connect. (2022). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Link
properties
IUPAC Name |
tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3/c1-9(2,3)15-8(14)11-6-4-12(5-6)7(10)13/h6H,4-5H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJDWXNPHUPPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate |
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